3,4-Dichloro-5-fluoroanisole

Descripción

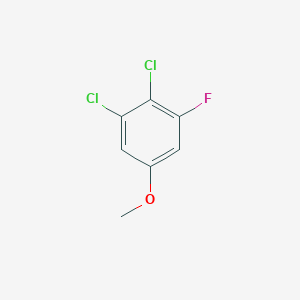

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dichloro-3-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTINCSSSOETSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 3,4 Dichloro 5 Fluoroanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3,4-Dichloro-5-fluoroanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to be simple and highly informative, displaying signals for the methoxy (B1213986) group and the two protons on the aromatic ring.

Methoxy Protons (-OCH₃): A sharp singlet is predicted for the three equivalent protons of the methoxy group. In substituted anisoles, this signal typically appears in the range of δ 3.8–4.0 ppm. Its integration value would correspond to three protons.

Aromatic Protons (Ar-H): The two aromatic protons, H-2 and H-6, are chemically non-equivalent and are expected to appear as distinct signals.

H-2: This proton is ortho to the methoxy group and meta to the fluorine atom. It is expected to appear as a doublet of doublets due to coupling with both H-6 (meta coupling, ⁴JHH) and the fluorine atom (meta coupling, ⁴JHF).

H-6: This proton is ortho to the fluorine atom and meta to a chlorine atom. It is also expected to be a doublet of doublets, arising from coupling to H-2 (meta coupling, ⁴JHH) and the fluorine atom (ortho coupling, ³JHF).

The expected coupling constants are typically in the range of ³JHF (ortho) ≈ 6–10 Hz, ⁴JHF (meta) ≈ 4–7 Hz, and ⁴JHH (meta) ≈ 2–3 Hz. These distinct splitting patterns allow for the unambiguous assignment of each aromatic proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| H-2 | ~7.0-7.2 | Doublet of Doublets (dd) | ⁴JHF ≈ 4-7 Hz, ⁴JHH ≈ 2-3 Hz |

| H-6 | ~6.8-7.0 | Doublet of Doublets (dd) | ³JHF ≈ 6-10 Hz, ⁴JHH ≈ 2-3 Hz |

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. A key feature of this spectrum is the presence of carbon-fluorine (C-F) coupling, which splits each carbon signal into a doublet (or more complex multiplet if other couplings are resolved). The magnitude of the C-F coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms and is highly diagnostic.

C-5: The carbon directly bonded to the fluorine atom will exhibit the largest coupling constant (¹JCF), typically around 240–250 Hz, and its chemical shift will be significantly influenced by the direct attachment of the highly electronegative fluorine.

C-4 and C-6: These carbons, ortho to the fluorine, will show two-bond coupling (²JCF) in the range of 20–30 Hz.

C-1 and C-3: These carbons, meta to the fluorine, will display three-bond coupling (³JCF) of approximately 5–15 Hz.

C-2: The carbon para to the fluorine will have the smallest four-bond coupling (⁴JCF), typically 1–5 Hz.

-OCH₃: The methoxy carbon signal is also expected to show a small long-range coupling to fluorine (⁴JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| C-1 (-OCH₃) | ~155-160 | ³JCF ≈ 5-15 Hz |

| C-2 | ~110-115 | ⁴JCF ≈ 1-5 Hz |

| C-3 | ~125-130 | ³JCF ≈ 5-15 Hz |

| C-4 | ~120-125 | ²JCF ≈ 20-30 Hz |

| C-5 | ~150-155 | ¹JCF ≈ 240-250 Hz |

| C-6 | ~105-110 | ²JCF ≈ 20-30 Hz |

| -OCH₃ | ~56 | ⁴JCF ≈ 1-4 Hz |

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. sigmaaldrich.comuoa.gr For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine on an aromatic ring is sensitive to the electronic effects of the other substituents. The signal for the single fluorine atom will be split by the adjacent aromatic protons.

Splitting Pattern: The fluorine signal is expected to appear as a doublet of doublets, resulting from coupling to the ortho proton (H-6, ³JHF) and the meta proton (H-2, ⁴JHF). The coupling constants observed in the ¹⁹F spectrum will match those seen in the ¹H spectrum for the corresponding protons.

Through-Space Coupling: While through-bond coupling dominates, through-space coupling can occur if atoms are held in close proximity. In this molecule, significant through-space coupling is not anticipated to be a dominant feature.

For anisole (B1667542) and its derivatives, conformational analysis primarily concerns the rotation about the C₁-O bond, which defines the orientation of the methoxy group relative to the aromatic ring. The methoxy group can be oriented in the plane of the ring to maximize conjugation of the oxygen lone pairs with the aromatic π-system.

Two primary planar conformers can be considered: one where the methyl group is oriented towards the C-6 proton (cis to the C-6 C-H bond) and another where it is oriented towards the C-2 proton (cis to the C-2 C-H bond). The presence of a bulky chlorine atom at C-4 may introduce a slight preference to minimize steric interactions.

At room temperature, the rotation around the C₁-O bond is typically very fast on the NMR timescale. This rapid interconversion results in time-averaged signals for the methoxy protons and for the aromatic protons H-2 and H-6. To study these individual rotamers, variable-temperature (VT) NMR would be required. By lowering the temperature, it may be possible to slow the rotation sufficiently to observe broadening of the methoxy and aromatic proton signals, and at a low enough temperature (the coalescence temperature), separate signals for each distinct conformer might be resolved. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of a compound's molecular formula. For C₇H₅Cl₂FO, the calculated exact mass is 193.9701.

Electron Ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, which is crucial for structural confirmation.

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z ≈ 194. A key diagnostic feature will be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in a cluster of peaks at M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ with a characteristic intensity ratio of approximately 9:6:1.

Key Fragmentation Pathways: The fragmentation of substituted anisoles is well-understood. libretexts.org

Loss of a methyl radical (•CH₃): A prominent fragment is expected at [M-15]⁺ (m/z ≈ 179), resulting from the cleavage of the O-CH₃ bond to form a stable dichlorofluorophenoxy cation.

Loss of a formyl radical (•CHO): Another common pathway for anisoles involves rearrangement and loss of a formyl radical, leading to a fragment at [M-29]⁺ (m/z ≈ 165).

Loss of Chlorine: Fragmentation by loss of a chlorine atom (•Cl) could also occur, leading to a fragment at [M-35]⁺ (m/z ≈ 159).

| m/z (approx.) | Assignment | Notes |

|---|---|---|

| 194, 196, 198 | [M]⁺˙ | Molecular ion cluster, characteristic 9:6:1 ratio for two Cl atoms. |

| 179, 181, 183 | [M-CH₃]⁺ | Loss of a methyl radical. Isotopic pattern for two Cl atoms persists. |

| 165, 167, 169 | [M-CHO]⁺ | Loss of a formyl radical. Isotopic pattern for two Cl atoms persists. |

| 159, 161 | [M-Cl]⁺ | Loss of a chlorine atom. Isotopic pattern for one Cl atom remains. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Studies

FT-IR and FT-Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ed.ac.uksigmaaldrich.com The spectra are expected to show characteristic bands for the functional groups present in this compound.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretches (symmetric and asymmetric) will appear just below 3000 cm⁻¹ (approx. 2850–2960 cm⁻¹).

C=C Aromatic Stretching: Several bands are expected in the 1400–1600 cm⁻¹ region corresponding to the stretching vibrations of the aromatic ring.

C-O Ether Stretching: Aryl-alkyl ethers display two characteristic C-O stretching bands. The asymmetric C-O-C stretch is typically a strong band found around 1250 cm⁻¹, and the symmetric stretch appears near 1040 cm⁻¹. These are often prominent in the IR spectrum.

C-F Stretching: A strong absorption band due to the C-F stretch is expected in the 1000–1400 cm⁻¹ region.

C-Cl Stretching: Strong bands corresponding to the C-Cl stretching modes will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 700–900 cm⁻¹ region and are diagnostic of the substitution pattern of the aromatic ring.

FT-Raman spectroscopy would provide complementary information. Non-polar, symmetric vibrations, such as the aromatic ring breathing mode, often give rise to strong Raman signals whereas they may be weak in the IR spectrum.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium | Medium-Strong |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Weak |

| Symmetric C-O-C Stretch | ~1040 | Medium-Strong | Weak |

| C-F Stretch | 1000-1400 | Strong | Weak-Medium |

| C-Cl Stretch | 600-800 | Strong | Medium-Strong |

Rotational Spectroscopy (Microwave Spectroscopy) for High-Precision Conformational Analysis and Isomer Identification

Similarly, there is no published research on the use of microwave spectroscopy for the high-precision conformational analysis of this compound. This technique is instrumental in determining the precise three-dimensional structure of molecules in the gas phase by analyzing their rotational constants. The absence of such studies means that the rotational constants (A, B, and C) for this compound and its potential conformers have not been experimentally determined or reported.

Analysis of Rotational Constants and Nuclear Quadrupole Hyperfine Patterns

Consequently, an analysis of the nuclear quadrupole hyperfine patterns for this compound is also absent from the scientific literature. This level of analysis, which relies on high-resolution rotational spectra, provides detailed information about the electronic environment of quadrupolar nuclei, such as chlorine. Without the foundational microwave spectroscopy data, no experimental values for nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc) have been determined for the chlorine atoms within the this compound molecule.

Due to the lack of specific research on this compound, no data tables for its spectroscopic properties can be generated.

Computational and Theoretical Investigations of 3,4 Dichloro 5 Fluoroanisole

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and other properties with high accuracy.

Density Functional Theory (DFT) has become a widely used tool in computational organic chemistry due to its favorable balance of accuracy and computational cost. mdpi.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly popular and has been shown to provide reliable results for a large number of organic molecules. mdpi.comresearchgate.netmdpi.com DFT methods are routinely used to calculate the molecular geometry, vibrational frequencies, and electronic properties of halogenated aromatic compounds. researchgate.netresearchgate.netresearchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by systematically improving upon the Hartree-Fock method. finechem-mirea.ru These methods are often used to obtain more accurate energies and to benchmark the results from DFT calculations. finechem-mirea.ru For a molecule like 3,4-dichloro-5-fluoroanisole, both DFT and ab initio methods would be employed to thoroughly characterize its properties. ijrte.org

A crucial first step in any computational study is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, known as the equilibrium structure. nih.gov For this compound, calculations would be performed to determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. finechem-mirea.ru Theoretical calculations have been successfully used to refine the equilibrium molecular structures of related substituted furoxans and other heterocyclic systems, showing good agreement with experimental data where available. finechem-mirea.rumdpi.com

Table 1: Predicted Equilibrium Structural Parameters for a Halogenated Anisole (B1667542) Derivative This table is illustrative and shows typical parameters that would be calculated for this compound using geometry optimization.

| Parameter | Description | Typical Calculated Value |

| r(C-Cl) | Carbon-Chlorine bond length | ~1.74 Å |

| r(C-F) | Carbon-Fluorine bond length | ~1.35 Å |

| r(C-O) | Ring Carbon-Oxygen bond length | ~1.36 Å |

| r(O-CH₃) | Oxygen-Methyl Carbon bond length | ~1.43 Å |

| ∠(C-O-C) | Methoxy (B1213986) group bond angle | ~118° |

| τ(C-C-O-C) | Dihedral angle of methoxy group | ~0° or ~180° |

The presence of the methoxy group (-OCH₃) in this compound gives rise to rotational isomerism, or rotamers. The orientation of the methyl group relative to the benzene (B151609) ring defines the molecule's conformation. Theoretical calculations on the related compound 3-chloro-5-fluoroanisole have shown the existence of two stable rotamers: a cis form, where the C-O-C plane is aligned with the ring and the methyl group is oriented towards the C5-F bond, and a trans form, where the methyl group is oriented away from it. nih.gov For this compound, a similar conformational landscape is expected.

Computational studies would determine the relative energies of these conformers to identify the most stable form. nih.govnih.gov The stability is influenced by a combination of steric hindrance and subtle electronic effects, such as hyperconjugation. beilstein-journals.org Fluorine substitution, in particular, can have a profound impact on molecular conformation. nih.govmdpi.com

To fully understand the relationship between different conformers, a Potential Energy Surface (PES) scan is performed. q-chem.com This computational technique involves systematically changing a specific geometric parameter, such as the dihedral angle defining the methoxy group's rotation, and calculating the energy at each step while optimizing the rest of the molecular geometry. uni-muenchen.degaussian.com

The result is a one-dimensional or multi-dimensional map of the molecule's energy as a function of its shape. visualizeorgchem.comreadthedocs.io For this compound, a PES scan of the C-C-O-C dihedral angle would reveal the energy minima corresponding to the stable cis and trans rotamers and the energy barriers (transition states) that separate them. This provides quantitative insight into the flexibility of the methoxy group and the energy required for conformational interconversion.

Electronic Structure Analysis

Beyond molecular geometry, computational methods provide a detailed picture of the electron distribution within a molecule, which is key to understanding its stability and reactivity.

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.deccl.net It analyzes the wavefunction to identify localized electron-pair bonding units and quantifies the stabilizing energy associated with charge transfer (donor-acceptor) interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

For this compound, NBO analysis would be used to investigate key intramolecular interactions, such as:

Hyperconjugation: The delocalization of electron density from the oxygen lone pairs (n_O) into the antibonding π* orbitals of the aromatic ring (n_O → π*_C=C). This interaction is characteristic of anisoles and contributes significantly to their stability.

Anomeric Effects: Potential interactions involving the fluorine substituent, which can influence conformational preferences. beilstein-journals.org

The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). uni-rostock.de Larger E(2) values indicate stronger electronic delocalization and greater molecular stability.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions This table provides an example of the type of data generated from an NBO analysis for a molecule like this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | π* (C1-C2) | ~25.5 | n → π* Hyperconjugation |

| LP (1) O | π* (C5-C6) | ~20.1 | n → π* Hyperconjugation |

| π (C1-C2) | π* (C3-C4) | ~18.7 | π → π* Conjugation |

| LP (2) Cl | σ* (C3-C4) | ~1.2 | n → σ* |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Electron Density Mapping for Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates higher polarizability and a greater ease of undergoing chemical reactions. Electron density mapping, in conjunction with FMO analysis, would visualize the regions of the molecule where the HOMO and LUMO are localized, providing insights into potential sites for charge transfer during a reaction. For this compound, this analysis would pinpoint which atoms are most involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping to Identify Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, different colors represent different values of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Represents areas with neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the methoxy group and potentially the fluorine and chlorine atoms due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring. This map provides a clear, visual guide to the molecule's reactive behavior and its potential interactions with other molecules.

Mulliken Population Analysis and Fukui Functions for Understanding Atomic Charges and Local Reactivity

Mulliken Population Analysis is a method used to estimate the partial atomic charges on each atom within a molecule. By partitioning the total electron population among the constituent atoms, it provides a numerical value for the net charge on each atom. This information helps in understanding the molecule's polarity and the electrostatic forces between molecules. However, Mulliken charges are known to be highly dependent on the basis set used in the calculation and can sometimes yield unphysical results.

Fukui Functions are reactivity descriptors derived from conceptual Density Functional Theory (DFT). They provide a more sophisticated way to identify reactive sites within a molecule by indicating how the electron density at a specific point changes when the total number of electrons in the system changes. This analysis can distinguish between sites susceptible to nucleophilic attack, electrophilic attack, and radical attack, offering a more detailed picture of local reactivity than MEP maps alone.

Theoretical Prediction of Nonlinear Optics (NLO) Properties

Nonlinear Optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Molecules with significant NLO properties are crucial for applications in optoelectronics and photonics. Computational methods can predict NLO properties such as the first-order hyperpolarizability (β). Large values of β indicate a strong NLO response. This property is often associated with molecules that have a significant difference in dipole moment between their ground and excited states, typically found in systems with strong electron donor and acceptor groups connected by a π-conjugated system. A theoretical study on this compound would determine its potential for use in NLO materials.

Spectroscopic Parameter Prediction and Theoretical Validation

Computational Prediction of NMR (using GIAO method), IR, Raman, and UV-Vis Spectra

Computational chemistry allows for the theoretical prediction of various types of spectra:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). These theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming molecular structures.

IR and Raman Spectra: Calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical IR and Raman spectra can be used to assign vibrational modes observed experimentally, aiding in the structural characterization of the compound.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic transitions of a molecule. This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to the energy required to promote an electron to a higher energy state, often from the HOMO to the LUMO.

Comparative Analysis of Computed and Experimental Spectroscopic Data

A crucial step in computational chemistry is the validation of theoretical models. This is achieved by comparing the computationally predicted spectra with experimentally measured spectra. A strong correlation between the theoretical and experimental data provides confidence in the accuracy of the computational model and the structural assignment. Discrepancies can often be explained by factors such as solvent effects, intermolecular interactions in the experimental sample, or limitations of the theoretical method, and can themselves lead to deeper insights. For this compound, this comparative analysis would be essential to confirm its structure and understand its spectroscopic properties in detail.

Calculation of Thermodynamic Parameters and Related Stability Studies

Computational chemistry provides a powerful avenue for determining the thermodynamic parameters of molecules like this compound, offering insights into their stability and reactivity. Methodologies such as density functional theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) are employed to calculate properties like enthalpy of formation, entropy, and Gibbs free energy. mdpi.com High-level ab initio computational methods, including composite methods like CBS-QB3, G3MP2, and G4, are particularly effective in predicting these thermodynamic properties with high accuracy, often showing excellent agreement with experimental data where available. researchgate.net

The stability of this compound can be assessed by calculating its enthalpy of formation (ΔH°f). A more negative enthalpy of formation generally indicates greater thermodynamic stability. Computational studies on various halogenated organic compounds have demonstrated the reliability of methods like G3MP2 and G4 in predicting these values. researchgate.net These calculations involve optimizing the molecular geometry and then performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

Furthermore, computational models can explore the relative stability of different conformers of this compound. By rotating the methoxy group relative to the aromatic ring, a potential energy surface can be generated, allowing for the identification of the most stable conformations and the energy barriers between them.

To illustrate the type of data generated from such computational studies, a hypothetical table of calculated thermodynamic parameters for this compound is presented below. These values are representative of what would be obtained using advanced computational chemistry techniques.

Table 1: Hypothetical Calculated Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Calculated Value | Units |

|---|---|---|

| Enthalpy of Formation (Gas Phase) | -250.5 | kJ/mol |

| Standard Entropy (Gas Phase) | 405.2 | J/(mol·K) |

| Gibbs Free Energy of Formation (Gas Phase) | -195.8 | kJ/mol |

These thermodynamic parameters are crucial for understanding the behavior of this compound in chemical reactions and for predicting its environmental fate and transport.

Investigation of Isotope Effects on Molecular Properties

Isotope effects are subtle changes in molecular properties and reactivity that arise from the substitution of an atom with one of its isotopes. In the case of this compound, computational methods can be used to investigate the effects of isotopic substitution, for instance, replacing hydrogen with deuterium (²H or D), carbon-12 with carbon-13 (¹³C), or chlorine-35 with chlorine-37 (³⁷Cl).

These investigations typically involve calculating the vibrational frequencies of the different isotopologues. The change in atomic mass affects the vibrational modes of the molecule, which in turn influences properties such as bond lengths, bond angles, and zero-point vibrational energies (ZPVE). The differences in ZPVE between isotopologues can lead to kinetic isotope effects, where the rate of a chemical reaction differs for molecules with different isotopes.

Computational spin dynamics simulations can be employed to explore the effects of isotopic substitutions on magnetic properties, which is particularly relevant for understanding reaction mechanisms involving radical pairs. nih.gov For instance, replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N can modify the hyperfine interactions within radicals. nih.gov

A key area of investigation is the effect of isotopic substitution on bond dissociation energies (BDEs). For example, the C-H bonds in the methoxy group of this compound would exhibit a different BDE upon substitution of hydrogen with deuterium. This can be computationally modeled to predict the magnitude of this effect.

The following interactive table presents hypothetical data on the calculated vibrational frequency shifts and changes in bond dissociation energy for a specific C-H bond in this compound upon isotopic substitution.

Table 2: Hypothetical Isotope Effects on a C-H Bond in the Methoxy Group of this compound

| Isotopic Substitution | Vibrational Frequency (cm⁻¹) | Bond Dissociation Energy (kJ/mol) |

|---|---|---|

| ¹H (protium) | 2950 | 412.0 |

These computational predictions of isotope effects are valuable for interpreting experimental results from techniques like mass spectrometry and infrared spectroscopy, and for elucidating reaction mechanisms.

Reactivity and Reaction Mechanisms of 3,4 Dichloro 5 Fluoroanisole

Electrophilic and Nucleophilic Aromatic Substitution Pathways Directed by Substituents

The reactivity of 3,4-dichloro-5-fluoroanisole in aromatic substitution reactions is governed by the electronic effects of its substituents: the methoxy (B1213986) group (-OCH3), two chloro groups (-Cl), and a fluoro group (-F). These groups influence the electron density of the aromatic ring and direct the position of attack by incoming electrophiles or nucleophiles.

In electrophilic aromatic substitution (SEAr) , the reaction is facilitated by electron-donating groups that activate the ring towards attack by an electrophile. Conversely, electron-withdrawing groups deactivate the ring. The substituents on this compound present a combination of these effects. The methoxy group is a strong activating group, while the halogens are deactivating. The directing effect of these groups determines the regioselectivity of the substitution. Activating groups and weakly deactivating halogens are typically ortho, para-directors, while strongly deactivating groups are meta-directors.

For this compound, the potential sites for electrophilic attack are the C2 and C6 positions. The directing effects of the individual substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -OCH3 | C1 | Electron-withdrawing | Electron-donating | Activating | ortho, para |

| -F | C5 | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -Cl | C3, C4 | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

In nucleophilic aromatic substitution (SNAr) , the aromatic ring is attacked by a nucleophile. This reaction is favored by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). The chlorine and fluorine atoms on this compound make the ring electron-deficient and thus more susceptible to nucleophilic attack. A good leaving group is also a prerequisite for SNAr reactions.

The Directing and Activating/Deactivating Role of Halogen Substituents in Aromatic Chemical Transformations

Halogen substituents, such as the chlorine and fluorine atoms in this compound, have a dual role in aromatic chemical transformations. They influence both the reactivity of the aromatic ring and the orientation of incoming electrophiles.

Halogens are unique in that they are deactivating yet ortho, para-directing for electrophilic aromatic substitution.

Deactivating Effect : Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the inductive effect (-I). This reduces the nucleophilicity of the ring, making it less reactive towards electrophiles compared to benzene (B151609).

Ortho, Para-Directing Effect : Halogens possess lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+R). This electron donation stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions. The resonance stabilization is not possible for attack at the meta position, making the ortho and para pathways more favorable.

Influence of the Methoxy Group on Aromatic Ring Reactivity and Selectivity

The methoxy group (-OCH3) in this compound has a significant influence on the reactivity and selectivity of the aromatic ring. Unlike halogens, the methoxy group is a strong activating group and an ortho, para-director .

Activating Effect : The oxygen atom of the methoxy group has lone pairs of electrons that are delocalized into the aromatic ring through a strong resonance effect (+R). This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Although oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant.

Ortho, Para-Directing Effect : The resonance donation of electrons from the methoxy group increases the electron density predominantly at the ortho and para positions. This directs incoming electrophiles to these positions, as the transition states leading to ortho and para substituted products are more stabilized.

In this compound, the powerful activating and ortho, para-directing effect of the methoxy group will compete with the deactivating and ortho, para-directing effects of the halogen substituents to determine the final regioselectivity of electrophilic substitution.

Diverse Chemical Transformations and Functional Group Interconversions (e.g., Conversion to Aldehyde Derivatives)

Halogenated anisoles like this compound can undergo a variety of chemical transformations. One important conversion is the introduction of a formyl group (-CHO) to produce aldehyde derivatives. Several methods are available for the formylation of electron-rich aromatic compounds.

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The electron-rich nature of the anisole (B1667542) ring, enhanced by the methoxy group, makes it a suitable substrate for this reaction.

Another common formylation method is the Gattermann reaction , which uses hydrogen cyanide and a Lewis acid catalyst. A variation, the Gattermann-Koch reaction , uses carbon monoxide and hydrochloric acid, but it is generally not applicable to phenolic ethers like anisole.

Directed ortho-lithiation followed by reaction with a formylating agent like DMF can also be used to introduce an aldehyde group at a specific position. The methoxy group can act as a directing group for this lithiation.

| Formylation Method | Reagents | Applicability to Halogenated Anisoles |

| Vilsmeier-Haack | DMF, POCl3 | Applicable to electron-rich aromatics. |

| Gattermann | HCN, Lewis Acid | Applicable to phenols, phenolic ethers, and heteroaromatics. |

| Gattermann-Koch | CO, HCl, Lewis Acid | Not typically applicable to phenolic ethers. |

| Ortho-lithiation & Formylation | Alkyllithium, DMF | Possible with methoxy as a directing group. |

Catalytic Reactions Involving Halogenated Anisoles

Halogenated anisoles are valuable substrates in a range of catalytic reactions, particularly those involving metal catalysts for the formation of new carbon-carbon and carbon-heteroatom bonds.

Metalation Reactions (e.g., Zincation of Fluoroanisoles)

Metalation, the replacement of a hydrogen atom with a metal, is a key strategy for the functionalization of aromatic rings. Directed ortho-metalation (DoM) is a powerful technique where a substituent on the ring directs the deprotonation and subsequent metalation to the adjacent ortho position. The methoxy group is a known directing group for lithiation.

Zincation is a related process where a zinc-containing organometallic reagent is used. Alkali-metal-mediated zincation has been applied to anisole, demonstrating that ortho-zincated complexes can be formed. These organozinc intermediates can then react with various electrophiles.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Stille or Suzuki-Miyaura for Related Compounds)

The halogen atoms on this compound serve as handles for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming C-C bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. Dichloro-heteroaromatics have been successfully used in Suzuki-Miyaura reactions, suggesting that this compound could also be a suitable substrate.

The Stille coupling is another versatile palladium-catalyzed reaction that couples an organotin compound (organostannane) with an organic halide. The Stille reaction is compatible with many functional groups, including ethers. The reactivity of the halide in these coupling reactions generally follows the trend I > Br > Cl.

| Cross-Coupling Reaction | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron compound, Pd catalyst, Base | C(sp2)-C(sp2) |

| Stille | Organostannane, Pd catalyst | C(sp2)-C(sp2) |

Investigation of Electronic Effects on Reaction Kinetics and Stereochemical Outcomes

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of its substituents. The interplay between the electron-withdrawing effects of the halogen atoms and the electron-donating nature of the methoxy group dictates the rate and regioselectivity of nucleophilic attack. Furthermore, while the starting material is achiral, the stereochemical outcome of reactions with prochiral nucleophiles is a critical consideration.

The chlorine and fluorine atoms on the aromatic ring are strongly electron-withdrawing due to their high electronegativity. This inductive effect depletes the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. In the context of SNAr reactions, this electron deficiency is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The presence of multiple halogen substituents enhances this stabilizing effect, thereby increasing the reaction rate.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus more prone to nucleophilic attack. Consequently, fluorine often acts as a good leaving group in these reactions, a somewhat counterintuitive observation given the strength of the C-F bond. This is because the stability of the transition state leading to the Meisenheimer complex is significantly influenced by the inductive effect of the leaving group.

The methoxy group (-OCH3), on the other hand, is generally considered an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. However, it also exerts a moderate electron-withdrawing inductive effect. In the case of nucleophilic aromatic substitution, the activating or deactivating nature of the methoxy group depends on its position relative to the site of nucleophilic attack and the leaving group.

Detailed Research Findings

While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of SNAr allow for predictions of its reactivity. The combined electron-withdrawing power of two chlorine atoms and one fluorine atom is expected to render the aromatic ring highly activated towards nucleophilic substitution.

The relative rates of substitution at the different halogenated positions would depend on a combination of factors including the stability of the resulting Meisenheimer complex and the C-X bond strength. The fluorine atom, being the most electronegative, strongly activates the position it is attached to for nucleophilic attack.

In a hypothetical reaction with a nucleophile, the stereochemical outcome would be of interest if the reaction leads to the formation of a new stereocenter. For instance, if a prochiral nucleophile attacks the aromatic ring, the resulting product could be a racemic mixture of enantiomers or a pair of diastereomers, depending on the subsequent reaction steps. If no new chiral center is formed, the product will be achiral. The reaction of an achiral substrate with an achiral nucleophile will not generate an optically active product unless a chiral catalyst or auxiliary is employed.

Table 1: Predicted Relative Reactivity of Halogenated Anisoles in SNAr

| Compound | Activating/Deactivating Groups | Predicted Relative Rate of SNAr |

| Anisole | -OCH3 (donating) | Very Slow |

| 4-Chloroanisole | -Cl (withdrawing), -OCH3 (donating) | Slow |

| 3,4-Dichloroanisole | 2 x -Cl (withdrawing), -OCH3 (donating) | Moderate |

| This compound | 2 x -Cl (withdrawing), -F (withdrawing), -OCH3 (donating) | Fast |

Table 2: Influence of Substituents on Reaction Kinetics in SNAr

| Substituent | Electronic Effect | Influence on Meisenheimer Complex | Effect on Reaction Rate |

| -Cl | Inductive: Withdrawing; Resonance: Donating (weak) | Stabilization of negative charge | Increase |

| -F | Inductive: Strongly Withdrawing; Resonance: Donating (weak) | Strong stabilization of negative charge | Significant Increase |

| -OCH3 | Inductive: Withdrawing; Resonance: Donating | Destabilization if ortho/para to attack site | Decrease |

Structure Activity Relationship Sar and Rational Derivative Design for Halogenated Fluoroanisoles

Impact of Halogenation on Physiochemical Properties Relevant to Molecular Interactions

The introduction of chlorine and fluorine atoms onto the anisole (B1667542) ring dramatically alters its electronic landscape and steric profile, which are fundamental to its interactions with biological targets.

Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. msu.edulibretexts.org This effect reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack compared to unsubstituted anisole. libretexts.org However, halogens also possess lone pairs of electrons that can be donated to the ring through a resonance effect (+R). libretexts.orgquora.com

Table 1: Comparison of Electronegativity and Inductive/Resonance Effects

| Halogen | Pauling Electronegativity | Inductive Effect (-I) | Resonance Effect (+R) |

|---|---|---|---|

| Fluorine | 3.98 | Strong | Weak |

| Chlorine | 3.16 | Moderate | Moderate |

The size of the halogen substituents—defined by their van der Waals radii—is a critical factor in determining the molecule's shape and how it can fit into a binding pocket. libretexts.org The positioning of the two chlorine atoms and one fluorine atom in 3,4-dichloro-5-fluoroanisole creates a specific steric footprint that can either facilitate or hinder optimal binding to a biological target.

Bulky substituents can sterically hinder the approach of an electrophile or a receptor, influencing the regioselectivity of reactions and the affinity of molecular interactions. msu.edu In the context of drug design, the steric bulk of the chlorine atoms at the 3 and 4 positions, combined with the smaller fluorine at the 5 position, can be exploited to achieve selectivity for a particular receptor isoform or to orient the molecule within a binding site to maximize favorable interactions. The size of the substituent can be a determining factor in the ortho/para ratio of reaction products. libretexts.org

Table 2: Van der Waals Radii of Relevant Atoms

| Atom | Van der Waals Radius (Å) |

|---|---|

| Hydrogen | 1.20 |

| Fluorine | 1.47 |

| Chlorine | 1.75 |

Conformational Flexibility and its Implications for Molecular Recognition and Binding (General)

Conformational analysis involves the study of the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For anisole derivatives, a key element of conformational flexibility is the rotation of the methoxy (B1213986) group relative to the plane of the aromatic ring. rsc.org The preferred conformation is typically planar, but the presence of bulky ortho-substituents can force the methoxy group out of the plane. rsc.org

Strategies for Modulating Metabolic Stability and Bioavailability (Conceptual Framework)

A significant challenge in drug development is designing molecules that are resistant to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes, while maintaining good bioavailability. Halogenation is a widely used strategy to address this challenge.

Unsubstituted aromatic rings are often susceptible to oxidative metabolism. pressbooks.pub The introduction of electron-withdrawing groups, such as chlorine and fluorine, can deactivate the ring to CYP-mediated oxidation. pressbooks.pub This is because the initial step in the oxidation of aromatic rings often involves an electrophilic attack by the CYP enzyme. By making the ring more electron-deficient, this process is slowed down, thereby increasing the metabolic stability of the compound. For instance, replacing a metabolically liable phenyl group with a more electron-deficient pyridyl or pyrimidyl group has been shown to dramatically increase the half-life of compounds. nih.gov

Furthermore, the strategic placement of halogens can block potential sites of metabolism. For example, if a particular position on the aromatic ring is known to be a "metabolic soft spot" for hydroxylation, placing a halogen at that position can prevent this metabolic pathway. Fluorine is often used for this purpose due to its small size and strong carbon-fluorine bond. Improving the metabolic stability of a drug candidate can lead to a longer biological half-life. bohrium.com

Design Principles for Novel Derivatives Based on the Anisole Scaffold

The anisole scaffold is a common motif in medicinal chemistry, serving as a versatile platform for the synthesis of a wide range of biologically active compounds. guidechem.comwikipedia.org When designing novel derivatives based on the this compound structure, several principles can be applied:

Scaffold Hopping and Bioisosteric Replacement : The anisole core can be replaced with other aromatic or heteroaromatic systems to explore new chemical space and potentially improve properties like solubility or target selectivity. nih.gov For instance, replacing the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can enhance metabolic stability. nih.gov Similarly, the methoxy group could be replaced with other bioisosteres to fine-tune electronic and steric properties.

Structure-Based Design : If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to design derivatives that fit optimally into the binding site. This allows for the rational placement of functional groups to maximize interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Multi-Target Ligand Design : In some cases, it may be desirable to design ligands that interact with multiple targets to achieve a synergistic therapeutic effect. The azobenzene (B91143) scaffold, for example, has been used to develop multi-target agents. mdpi.com The substitution pattern of this compound could be incorporated into larger molecules designed to interact with more than one receptor.

Role of the Methoxy Group in Modulating Structure-Activity Relationships

The methoxy group is a prevalent feature in many natural products and approved drugs, and it plays a multifaceted role in modulating SAR. nih.gov Its influence extends beyond simply being a substituent on the aromatic ring.

Electronic Effects : The methoxy group is an activating, ortho-para directing group due to its ability to donate a lone pair of electrons from the oxygen atom to the aromatic ring via resonance (+R effect). lumenlearning.comwikipedia.org This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. wikipedia.org In this compound, this activating effect is counteracted by the strong deactivating effects of the halogens.

Binding Interactions : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a receptor's active site. researchgate.net This can significantly contribute to the binding affinity and selectivity of a ligand.

Physicochemical and Pharmacokinetic Properties : The methoxy group can influence a molecule's physicochemical properties, such as lipophilicity and solubility. researchgate.net While it can enhance ligand-target binding, the methoxy group can also be a metabolic liability, as it is susceptible to O-demethylation by CYP enzymes. researchgate.net The design of derivatives might involve replacing the methoxy group with a metabolically more stable bioisostere to improve the pharmacokinetic profile. The electron-donating nature of the methoxy group has been shown to increase the affinity for the sigma-2 receptor in certain benzamide-isoquinoline derivatives. nih.gov

Applications of 3,4 Dichloro 5 Fluoroanisole and Its Derivatives in Synthetic Chemistry and Allied Fields

Utility as a Versatile Building Block in Complex Organic Synthesis

3,4-Dichloro-5-fluoroanisole serves as a crucial building block in the intricate field of organic synthesis. Its multifuntional nature, characterized by the presence of chloro, fluoro, and methoxy (B1213986) substituents on the aromatic ring, provides chemists with multiple reactive sites to orchestrate complex molecular transformations. The distinct electronic properties endowed by each substituent allow for regioselective reactions, a critical aspect in the construction of complex molecular architectures.

The presence of halogen atoms, particularly chlorine, on the anisole (B1667542) ring opens avenues for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of elaborate molecular frameworks from simpler precursors. The fluorine atom, with its high electronegativity and small size, can influence the reactivity of the aromatic ring and impart unique properties to the final molecule, such as enhanced metabolic stability and binding affinity to biological targets.

Production of Advanced Chemical Intermediates for Downstream Syntheses

The strategic importance of this compound is further underscored by its role in the production of advanced chemical intermediates. These intermediates are molecules that are themselves not the final product but are crucial for the synthesis of more complex and often more valuable compounds. For instance, derivatives of this compound can be transformed into a variety of other functionalized molecules, such as anilines, benzonitriles, and phenols, which are pivotal starting materials in numerous synthetic pathways.

A notable example is the synthesis of 2,4-dichloro-5-fluoro-3-methoxy acetophenone, a key intermediate in the preparation of certain carboxylic acids used in pharmaceuticals. The synthesis involves the reaction of an acetylation reagent with a brominated derivative of this compound. This transformation highlights how the parent compound can be readily converted into more complex intermediates tailored for specific downstream applications.

Research Context in Agrochemical Development (General Chemical Precursors)

In the realm of agrochemical research, fluorine-containing compounds are of significant interest due to their ability to enhance the efficacy and stability of active ingredients. Fluoroanisole derivatives, including structures related to this compound, are valuable precursors in the development of new herbicides, fungicides, and insecticides. The incorporation of fluorine can lead to agrochemicals with improved properties such as increased potency, better metabolic stability, and enhanced environmental persistence, ensuring more effective and longer-lasting crop protection.

For example, the pyrazole (B372694) amide fungicide Bixafen, developed by Bayer CropScience, utilizes a dichlorinated aniline (B41778) derivative that can be conceptually traced back to precursors like 3,4-dichloroaniline (B118046). While not a direct derivative, the synthesis of the key intermediate 3,4-dichloro-2-amino-5-fluorobiphenyl involves the diazotization of 3,4-dichloroaniline and subsequent coupling with 4-fluoroaniline. This illustrates the importance of polychlorinated and fluorinated aromatic compounds as foundational structures in the synthesis of modern agrochemicals.

Research Context in Pharmaceutical Synthesis (General Chemical Precursors)

The pharmaceutical industry heavily relies on the availability of diverse and functionalized building blocks for the discovery and development of new drugs. Halogenated anisoles, including this compound, are valuable precursors in the synthesis of a wide range of pharmaceutically active compounds. The presence of multiple halogen substituents allows for selective functionalization, enabling the construction of complex drug molecules with desired pharmacological profiles.

For instance, 2,6-dichloro-3-fluorobenzonitrile, a useful intermediate in pharmaceutical synthesis, can be prepared from precursors derived from halogenated toluenes. While not a direct application of this compound, this highlights the general utility of such substitution patterns on an aromatic ring in the synthesis of pharmaceutical intermediates. The unique combination of substituents in this compound makes it a promising candidate for the synthesis of novel drug candidates, particularly in areas where modulation of lipophilicity and metabolic stability is crucial.

Potential in Material Science and Advanced Chemical Systems (e.g., based on NLO properties)

Beyond its applications in life sciences, this compound and its derivatives hold potential in the field of material science. The incorporation of fluorine atoms into organic molecules can impart desirable properties to materials, such as enhanced thermal stability, chemical resistance, and specific optical properties. Fluoroanisole derivatives can be used in the synthesis of specialty polymers and resins with tailored characteristics.

Environmental Considerations and Degradation Studies of Halogenated Anisoles Academic Focus

Abiotic and Biotic Pathways of Degradation for Halogenated Aromatic Ethers

The environmental persistence of halogenated aromatic ethers, including compounds analogous to 3,4-Dichloro-5-fluoroanisole, is determined by their susceptibility to abiotic and biotic degradation processes. These processes can lead to the transformation and, ultimately, the mineralization of these compounds into less harmful substances.

Abiotic Degradation:

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For halogenated aromatic ethers, the primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water, which can lead to the cleavage of the ether bond or the displacement of halogen substituents. The rate of hydrolysis is often dependent on pH and temperature. nih.gov While some halogenated compounds are stable to hydrolysis under neutral pH conditions, acidic or alkaline environments can facilitate degradation. nih.gov For instance, studies on other halogenated compounds have shown that hydrolysis can be a significant degradation pathway, although the rates can be slow, with half-lives potentially extending over long periods. researchgate.net

Photolysis: Sunlight can provide the energy to break chemical bonds in a process known as photolysis. Halogenated aromatic compounds can absorb light at environmentally relevant wavelengths, leading to their degradation. researchgate.net Direct photolysis is a major degradation pathway for some fungicides, for example. researchgate.net The presence of photosensitizing agents in the environment can also indirectly accelerate photolytic degradation.

Biotic Degradation:

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. mdpi.com This is a critical process for the natural attenuation of many environmental contaminants. researchgate.net The biodegradation of halogenated aromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize halogenated aromatic compounds as a source of carbon and energy. nih.gov The initial steps often involve the enzymatic removal of halogen atoms, a process known as dehalogenation. nih.govresearchgate.net Oxygenases are key enzymes that incorporate oxygen into the aromatic ring, leading to the formation of catechols or other intermediates that can then enter central metabolic pathways. nih.gov

Anaerobic Degradation: Under anaerobic conditions, a different set of microbial processes occurs. Reductive dehalogenation is a common pathway where the halogenated compound is used as an electron acceptor, and the halogen atom is removed and replaced with a hydrogen atom. researchgate.net This process is particularly important for highly halogenated compounds. mdpi.com

Table 1: Overview of Degradation Pathways for Halogenated Aromatic Ethers

| Degradation Pathway | Description | Key Factors | Typical Products |

|---|---|---|---|

| Abiotic | |||

| Hydrolysis | Reaction with water leading to bond cleavage. | pH, Temperature | Alcohols, Phenols |

| Photolysis | Degradation by sunlight. | Light Intensity, Wavelength | Dehalogenated or isomerized products |

| Biotic | |||

| Aerobic Degradation | Microbial breakdown in the presence of oxygen. | Oxygen, Microbial Population | Catechols, CO2, H2O |

| Anaerobic Degradation | Microbial breakdown in the absence of oxygen. | Electron Donors, Redox Potential | Less halogenated aromatics |

Methodologies for Studying the Environmental Fate and Transformation Products of Chemical Compounds

Investigating the environmental fate of chemical compounds like halogenated anisoles requires sophisticated analytical methodologies to identify and quantify the parent compound and its transformation products, which are new chemicals formed during degradation. wiley-vch.deusgs.gov

A fundamental approach involves laboratory studies that simulate environmental conditions. These can include:

Batch Studies: These experiments are conducted in closed systems, such as flasks, to study degradation kinetics and identify transformation products under controlled conditions of temperature, pH, and microbial populations.

Microcosm Studies: These are more complex laboratory systems that use natural environmental samples (e.g., soil or water) to more closely simulate real-world conditions. researchgate.net

The analytical techniques used to analyze samples from these studies are crucial for obtaining reliable data. Common methodologies include:

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the parent compound from its transformation products in a complex mixture.

Mass Spectrometry (MS): Often coupled with chromatography (e.g., GC-MS or LC-MS), mass spectrometry is a powerful tool for identifying and quantifying compounds based on their mass-to-charge ratio. nih.gov This is essential for elucidating the chemical structures of unknown transformation products. mdpi.com

Isotope Dilution Technique: This method is used for accurate quantification and involves adding a known amount of a stable isotope-labeled version of the target compound to the sample as an internal standard. nih.gov

Field studies are also essential to understand the environmental fate of a compound under real-world conditions. This involves collecting samples from contaminated sites and analyzing them over time to monitor the decline of the parent compound and the appearance and disappearance of transformation products. cloudfront.net

Table 2: Methodologies for Environmental Fate Studies

| Methodology | Purpose | Key Techniques | Information Gained |

|---|---|---|---|

| Laboratory Studies | |||

| Batch Flask Experiments | Determine degradation rates and pathways under controlled conditions. | HPLC, GC-MS | Half-life, Transformation Products |

| Microcosm Studies | Simulate environmental degradation in a lab setting. | LC-MS/MS | More realistic degradation rates |

| Field Studies | |||

| Monitoring at Contaminated Sites | Assess in-situ attenuation and transformation. | Field Sampling, GC-MS | Real-world persistence, Plume behavior |

| Analytical Techniques | |||

| Chromatography (GC, HPLC) | Separate chemical compounds in a sample. | Retention time for identification | |

| Mass Spectrometry (MS) | Identify and quantify compounds. | Molecular weight and structure |

Future Research Directions for 3,4 Dichloro 5 Fluoroanisole Studies

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 3,4-Dichloro-5-fluoroanisole should prioritize the exploration of novel and sustainable synthetic pathways that minimize waste and avoid hazardous reagents.

Current synthetic approaches often rely on traditional methods that may involve harsh conditions or toxic solvents. A forward-thinking approach would involve the implementation of "green chemistry" principles. For instance, the use of anisole (B1667542) itself has been explored as an environmentally friendly solvent alternative to more toxic options like chlorobenzene. mdpi.comresearchgate.net Research could focus on adapting such green solvents for the synthesis and modification of this compound. Furthermore, biodegradable solvents such as Cyrene, which is derived from cellulose, have proven effective in various organic reactions and could be investigated as a sustainable medium for synthesizing this compound. nih.gov

Another avenue involves replacing hazardous reagents. The methylation step to form the anisole ether could be improved by using greener methylating agents like dimethyl carbonate, potentially in combination with recyclable catalysts such as zeolites, which would be an advancement over traditional, more toxic agents. google.com Additionally, computational tools capable of predicting novel synthetic routes can be employed to systematically design and evaluate new pathways based on reaction mechanisms and structural changes, potentially identifying more efficient and sustainable options before extensive experimental work is undertaken. nih.gov

Table 1: Potential Green Solvents for Sustainable Synthesis

| Solvent | Origin/Type | Key Advantages |

|---|---|---|

| Anisole | Aromatic Ether | Lower toxicity than halogenated solvents |

| Cyrene | Bio-derived (Cellulose) | Biodegradable, non-toxic, high boiling point |

| Dimethyl Carbonate | Carbonate | Environmentally friendly methylating agent |

Development of More Sophisticated Computational Models for Predictive Chemistry

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, thereby guiding experimental design and saving resources. For this compound, developing more sophisticated computational models is essential for accurately predicting its chemical properties, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, but standard methods can be improved for halogenated systems. nih.govnih.gov Future work should employ advanced DFT methods, such as dispersion-corrected DFT (DFT-D), which is crucial for accurately modeling noncovalent interactions like aromatic stacking that are significant for halogenated aromatic compounds. acs.org Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-Vis spectra, providing a theoretical basis for experimental observations. researchgate.net

These models can be used to calculate key descriptors of reactivity, such as Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gap) and molecular electrostatic potential (MESP) maps. nih.gov Such calculations have been used to explain the structure-property relationships and reactivity of other polychlorinated molecules. nih.govmdpi.com Beyond DFT, there is an opportunity to develop machine learning and quantitative structure-property relationship (QSPR) models to rapidly predict properties like solubility and reactivity for a range of derivatives, which is vital in early-stage discovery processes. researchgate.netnih.govnih.gov

Investigation of New Reactivity Profiles and Catalytic Applications

The unique arrangement of two chlorine atoms and one fluorine atom on the anisole ring of this compound suggests a rich and underexplored reactivity profile. Future research should systematically investigate its behavior in various chemical transformations and explore its potential in catalytic applications.

A key area of investigation is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the halogen atoms activates the aromatic ring, and the differential reactivity of the C-F versus C-Cl bonds could be exploited for selective functionalization. Studies on other polyhalogenated aromatic compounds have shown that SNAr catalysis can be enhanced through specific interactions, a principle that could be applied here. rsc.org A systematic study of its reactions with various nucleophiles, supported by computational analysis of reactivity descriptors as has been done for polychlorinated biphenyls, would provide a fundamental understanding of its substitution patterns. nih.gov

Furthermore, the potential of this compound and its derivatives in catalysis should be explored. The molecule could serve as a precursor to novel ligands for transition metal catalysis, where the electronic properties can be fine-tuned by the halogen substituents. Alternatively, it could act as a substrate in cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Targeted Design of Derivatives for Specific Research Purposes (e.g., as chemical probes for mechanistic studies)

Derivatives of this compound can be strategically designed to function as chemical probes, which are powerful tools for studying reaction mechanisms and biological processes. nih.gov Future research should focus on the synthesis of such tailored molecules.

The presence of a fluorine atom makes the molecule inherently suitable for ¹⁹F NMR spectroscopy. This technique is highly sensitive to the local chemical environment, making it an excellent non-invasive probe. Derivatives could be designed to study conformational changes or binding interactions, where changes in the ¹⁹F NMR chemical shift would signal specific molecular events.

For mechanistic studies, derivatives can be synthesized with appended reporter groups or reactive handles. For example, incorporating a fluorescent tag would allow for the visualization of the molecule's localization within a system. mdpi.comresearchgate.net Alternatively, adding a functional group suitable for "click chemistry," such as an alkyne or azide, would enable the molecule to be easily linked to other entities, facilitating studies on its interactions and reaction pathways. ljmu.ac.uk These targeted derivatives would transform this compound from a simple chemical entity into a sophisticated tool for chemical research.

Q & A

Q. Key Considerations :

- Temperature : Higher temperatures (>100°C) may lead to dehalogenation or side reactions.

- Catalysts : Lewis acids (AlCl₃) improve regioselectivity for chloro-substitution .

- Solvent Choice : Polar solvents enhance methoxylation efficiency but may require inert atmospheres to prevent oxidation.

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 50°C | 60–75% | |

| Methoxylation | NaOCH₃, DMF, 90°C | 45–60% |

Basic: Which analytical techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for distinct aromatic proton signals split by adjacent electronegative substituents (e.g., δ 6.8–7.2 ppm for meta-fluorine coupling).

- ¹³C NMR : Confirm methoxy (δ 55–60 ppm) and halogenated carbons (δ 110–130 ppm) .

- Mass Spectrometry (MS) : Expect molecular ion peaks at m/z 208.5 (M⁺) with fragmentation patterns indicating Cl and F loss.

- Infrared (IR) Spectroscopy : Identify C-O-C stretching (1240–1260 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹) .

Data Interpretation Tip : Cross-validate results with computational tools (e.g., PubChem’s spectral data ).

Basic: How does the stability of this compound vary under different storage conditions?

Q. Methodological Answer :

- Thermal Stability : Decomposes above 150°C, releasing HCl and HF. Store below 25°C in inert environments .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .

- Light Sensitivity : UV exposure may cause dehalogenation. Use amber glassware and avoid direct light .

Recommended Storage : Sealed containers under nitrogen, with desiccants (silica gel) to minimize moisture .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

Methodological Answer :

The electron-withdrawing effects of Cl and F substituents direct electrophiles to the most electron-rich positions:

- Fluorine’s Ortho/Para-Directing Nature : Despite being electronegative, fluorine’s resonance donation enhances reactivity at para positions.

- Chlorine’s Steric Effects : Bulky Cl groups at positions 3 and 4 hinder electrophilic attack at adjacent sites, favoring substitution at position 2 or 6 .

Computational Support : Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites .

Advanced: How can this compound be leveraged to study enzyme inhibition or receptor binding?

Q. Methodological Answer :

- Enzyme Inhibition Assays :

- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., cytochrome P450 or kinases).

- Fluorine as a Probe : Use ¹⁹F NMR to track binding interactions in real time .

- Receptor Binding Studies :

- Radiolabeling : Incorporate ³H or ¹⁴C isotopes into the methoxy group for autoradiography.

- Competitive Binding Assays : Compare IC₅₀ values against known inhibitors .

Case Study : Analogous fluoroanisoles show activity against bacterial enzymes, suggesting potential for antimicrobial research .

Advanced: How should researchers address contradictions in spectral or reactivity data for halogenated anisoles?

Q. Methodological Answer :

Q. Example Workflow :

Identify inconsistency (e.g., unexpected byproducts in synthesis).

Re-run reaction with in-situ monitoring (e.g., FTIR).

Compare results with published analogs (e.g., 4-Fluoroanisole ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.